molecular formula C10H8ClN3O2S B5448634 2-[(5-chloro-2-nitrophenyl)sulfanyl]-1-methyl-1H-imidazole

2-[(5-chloro-2-nitrophenyl)sulfanyl]-1-methyl-1H-imidazole

Cat. No.: B5448634
M. Wt: 269.71 g/mol
InChI Key: XLZJONCLTJJAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-chloro-2-nitrophenyl)sulfanyl]-1-methyl-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a sulfanyl group attached to a chloronitrophenyl ring, which is further connected to a methyl-substituted imidazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-2-nitrophenyl)sulfanyl]-1-methyl-1H-imidazole typically involves the reaction of 5-chloro-2-nitrobenzenethiol with 1-methylimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the nucleophilic substitution of the thiol group on the chloronitrophenyl ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloro-2-nitrophenyl)sulfanyl]-1-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like tin(II) chloride or iron powder in acidic conditions can be employed for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-chloro-2-nitrophenyl)sulfanyl]-1-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-chloro-2-nitrophenyl)sulfanyl]-1-methyl-1H-imidazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro and sulfanyl groups may play a crucial role in its biological activity, potentially leading to the generation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-chloro-2-nitrophenyl)sulfanyl]benzoic acid
  • 2-[(4-chloro-2-nitrophenyl)sulfanyl]acetic acid
  • 5-chloro-2-(methylsulfanyl)benzoic acid

Uniqueness

2-[(5-chloro-2-nitrophenyl)sulfanyl]-1-methyl-1H-imidazole is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. The combination of the chloronitrophenyl and sulfanyl groups with the imidazole ring makes this compound a versatile and valuable molecule for various applications.

Properties

IUPAC Name

2-(5-chloro-2-nitrophenyl)sulfanyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2S/c1-13-5-4-12-10(13)17-9-6-7(11)2-3-8(9)14(15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZJONCLTJJAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 10 g (87.7 mmoles) of 2-mercapto-1-methylimidazole in 300 ml of ethanol was added 10.4 g (193 mmoles) of sodium methoxide followed by 20.8 g (92.1 mmoles) of 1-chloro-3,4-dinitrobenzene. The mixture was stirred and refluxed for 8 hours. An additional 3 g of sodium methoxide was added and refluxing was continued for 5 more hours. The mixture was filtered hot and the filtrates concentrated in vacuo. The residue was partitioned between dichloromethane and water. The organics were dried and concentrated. The residue was recrystallized from dichloromethane and methanol to give 12.5 g (53%) of the product as yellow prisms, mp 130°-131° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
3 g
Type
reactant
Reaction Step Three
Yield
53%

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